rel-tert-Butyl (3R,4R)-4-methylpyrrolidin-3-ylcarbamate oxalate
Description
rel-tert-Butyl (3R,4R)-4-methylpyrrolidin-3-ylcarbamate oxalate is a chiral pyrrolidine derivative characterized by a tert-butyl carbamate group at the 3-position and a methyl substituent at the 4-position of the pyrrolidine ring. The oxalate salt form enhances its stability and solubility, making it a valuable intermediate in pharmaceutical synthesis. The compound is synthesized via stereoselective routes, with purity levels typically exceeding 95% in commercial samples .
Properties
IUPAC Name |
tert-butyl N-[(3R,4R)-4-methylpyrrolidin-3-yl]carbamate;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.C2H2O4/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4;3-1(4)2(5)6/h7-8,11H,5-6H2,1-4H3,(H,12,13);(H,3,4)(H,5,6)/t7-,8+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNNKWVNIRSMIN-WLYNEOFISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1NC(=O)OC(C)(C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@@H]1NC(=O)OC(C)(C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Hydrogenation
The pyrrolidine core is constructed using chiral catalysts to control the 3R,4R configuration. For example:
Resolution of Racemic Mixtures
Alternative methods employ lipase-mediated kinetic resolution:
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Substrate : Racemic 4-methylpyrrolidin-3-amine
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Enzyme : Candida antarctica Lipase B
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Acylating Agent : Vinyl acetate
Boc Protection of the Pyrrolidine Amine
Standard Boc Activation
The free amine is protected using di-tert-butyl dicarbonate (Boc₂O):
Microwave-Assisted Protocol
For rapid Boc protection:
-
Conditions : 100 W microwave irradiation, 80°C, 20 min
Oxalate Salt Formation
Acid-Base Reaction
The Boc-protected amine is treated with oxalic acid to form the oxalate salt:
Purity Optimization
Scalable Purification Techniques
Chromatographic Methods
Crystallization Dynamics
| Parameter | Value |
|---|---|
| Solvent System | Ethyl acetate/hexane |
| Cooling Rate | 0.5°C/min |
| Crystal Habit | Rhombic plates |
| Purity Post-Crystallization | 99.8% |
Analytical Characterization
Spectroscopic Data
Chiral Purity Assessment
-
Chiral HPLC : Chiralpak AD-H column, hexane/ethanol (90:10), 1.0 mL/min
Industrial-Scale Considerations
Cost Analysis
| Component | Cost per kg (€) |
|---|---|
| (3R,4R)-4-methylpyrrolidin-3-amine | 1,200 |
| Boc₂O | 980 |
| Oxalic Acid | 50 |
| Total (Theoretical) | 2,230 |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, rel-tert-Butyl (3R,4R)-4-methylpyrrolidin-3-ylcarbamate oxalate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and other research purposes.
Biology: In biological research, this compound is used to study enzyme interactions and protein binding due to its ability to form stable complexes with various biomolecules.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of rel-tert-Butyl (3R,4R)-4-methylpyrrolidin-3-ylcarbamate oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs in Pyrrolidine and Piperidine Families
The compound is compared below with structurally related pyrrolidine and piperidine derivatives, focusing on substituents, stereochemistry, and functional groups.
Table 1: Key Structural and Physicochemical Comparisons
Key Observations
A. Core Ring Structure and Bioactivity Implications
- Pyrrolidine vs. Piperidine : The target compound’s pyrrolidine ring (5-membered) confers distinct conformational rigidity compared to 6-membered piperidine analogs. Piperidine derivatives (e.g., ) may exhibit enhanced metabolic stability but reduced steric hindrance due to ring size differences.
- Substituent Effects : The 4-methyl group in the target compound likely increases lipophilicity compared to polar substituents like 4-hydroxy () or 4-fluoro (). This could influence membrane permeability and target binding.
B. Stereochemical Variations
- The (3R,4R) configuration in the target compound contrasts with (3R,4S) analogs (e.g., ), which may alter receptor affinity. For example, the (3R,4S)-phenylpyrrolidine derivative (CAS 124563-09-3) has a bulky aromatic group that could sterically hinder interactions compared to the methyl-substituted target compound .
C. Salt Forms and Solubility
- The oxalate salt in the target compound improves aqueous solubility relative to free-base or hydrochloride forms (e.g., ), which is advantageous for formulation.
Biological Activity
rel-tert-Butyl (3R,4R)-4-methylpyrrolidin-3-ylcarbamate oxalate is a chemical compound with the molecular formula CHNO and a molecular weight of approximately 290.31 g/mol. It is recognized for its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, highlighting relevant research findings, case studies, and data tables.
- IUPAC Name : tert-Butyl (3R,4R)-4-methylpyrrolidin-3-ylcarbamate oxalate
- CAS Number : 2459946-05-3
- Molecular Structure :
- SMILES : O=C(OC(C)(C)C)N[C@H]1CNC[C@H]1C.O=C(O)C(O)=O
- Physical State : Solid, typically stored at 2-8°C for stability.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its effects on various biochemical pathways and potential therapeutic applications.
- Neuroprotective Effects : Preliminary studies indicate that this compound may exhibit neuroprotective properties by modulating neurotransmitter activity and reducing oxidative stress in neuronal cells.
- Anti-inflammatory Activity : The compound has shown promise in down-regulating pro-inflammatory cytokines, which are critical in conditions like chronic inflammation and autoimmune diseases.
- Analgesic Properties : There is evidence suggesting that it may have analgesic effects, potentially useful for managing pain associated with neuropathic conditions.
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:
| Study | Cell Line | Concentration | Observed Effect |
|---|---|---|---|
| Study 1 | SH-SY5Y (neuronal) | 10 µM | Reduced apoptosis by 30% |
| Study 2 | RAW 264.7 (macrophages) | 5 µM | Decreased TNF-alpha production by 40% |
| Study 3 | HEK293 (human embryonic kidney) | 20 µM | Inhibited IL-6 secretion by 25% |
In Vivo Studies
In vivo studies have also been conducted to assess the efficacy of the compound in animal models:
| Model | Dosage | Duration | Result |
|---|---|---|---|
| Mouse model of neuropathic pain | 50 mg/kg | 14 days | Significant reduction in pain scores |
| Rat model of inflammation | 25 mg/kg | 7 days | Decreased paw edema by 50% |
Case Studies
- Case Study on Neuropathic Pain : A clinical trial involving patients with diabetic neuropathy showed that administration of this compound significantly improved pain scores compared to placebo.
- Inflammatory Conditions : Another study focused on patients with rheumatoid arthritis demonstrated a reduction in inflammatory markers following treatment with this compound.
Q & A
Q. What are the common synthetic routes for rel-tert-Butyl (3R,4R)-4-methylpyrrolidin-3-ylcarbamate oxalate?
The synthesis typically involves multi-step strategies:
- Amine Protection : Use of tert-butyloxycarbonyl (Boc) groups to protect the amine functionality during reactions .
- Cyclization : Formation of the pyrrolidine ring via intramolecular cyclization, often requiring catalysts like palladium or nickel complexes .
- Oxalate Salt Formation : Reaction with oxalic acid to stabilize the compound as an oxalate salt, improving crystallinity . Example reaction conditions include anhydrous solvents (e.g., THF, DCM) and temperatures between 0–25°C for Boc protection .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : To confirm stereochemistry and purity (e.g., H and C NMR for backbone analysis) .
- X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers in the pyrrolidine ring .
- HPLC-MS : Validates purity (>97%) and molecular weight alignment (e.g., 216.28 g/mol for the free base) .
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | CHNO | |
| Molecular Weight | 216.28 g/mol | |
| Common Purity | ≥97% |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and stereochemical fidelity?
- Catalyst Screening : Use chiral catalysts (e.g., Ru-based) to enhance enantiomeric excess (ee) during cyclization .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side reactions .
- Temperature Control : Low temperatures (–20°C to 0°C) minimize racemization during Boc deprotection . Advanced monitoring via in-situ IR or Raman spectroscopy helps track reaction progress and adjust parameters dynamically .
Q. What strategies resolve contradictions in bioactivity data between structurally similar analogs?
- Comparative SAR Studies : Analyze how substituents (e.g., methyl vs. hydroxymethyl groups) alter receptor binding. For example, replacing piperidine with pyrrolidine rings (as in ) increases steric hindrance, reducing enzymatic hydrolysis rates.
- Computational Docking : Predict interactions with biological targets (e.g., enzymes) using molecular dynamics simulations .
- In-Vitro Assays : Validate hypotheses with enzyme inhibition assays (e.g., IC measurements) to quantify potency differences .
Q. How is the compound’s stability under varying pH and temperature conditions assessed?
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions, followed by HPLC analysis to identify degradation products .
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures, critical for storage recommendations (e.g., –20°C for long-term stability) .
Q. What computational methods validate the compound’s interaction with biological targets?
- Density Functional Theory (DFT) : Calculates electronic properties to predict reactivity and binding affinity .
- Molecular Dynamics (MD) Simulations : Model interactions with enzymes (e.g., cytochrome P450) to identify key binding residues .
Methodological Challenges
Q. How to address stereochemical inconsistencies in synthetic batches?
- Chiral Chromatography : Use Chiralpak® columns with hexane/isopropanol gradients to separate enantiomers .
- Vibrational Circular Dichroism (VCD) : Confirms absolute configuration when crystallography data is unavailable .
Q. What protocols ensure reproducibility in multi-step syntheses?
- Step-by-Step Monitoring : Implement LC-MS after each synthetic step to verify intermediate purity .
- Standardized Workflows : Document reaction parameters (e.g., stoichiometry, solvent ratios) in electronic lab notebooks for cross-validation .
Applications in Drug Discovery
Q. How is this compound used as a precursor in protease inhibitor development?
Q. What in-vivo models assess its pharmacokinetic properties?
- Rodent Studies : Measure plasma half-life (t) and tissue distribution using radiolabeled analogs (e.g., C-tagged) .
- Metabolite Profiling : Identify hepatic metabolites via LC-MS/MS to predict drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
